2-Fluoro-5-methylcinnamic acid
Description
Contextualization within Cinnamic Acid Derivatives Research
Cinnamic acid and its derivatives are a significant class of compounds that have garnered considerable attention in chemical research. rsc.org They serve as precursors in the biosynthesis of a wide array of natural products, including flavonoids and lignins. sigmaaldrich.com The versatility of the cinnamic acid scaffold, with its aromatic ring, alkene bond, and carboxylic acid group, allows for a multitude of chemical modifications, leading to a vast library of derivatives with diverse properties. byjus.com
Researchers have extensively explored the synthesis of various cinnamic acid derivatives to investigate their potential applications. These derivatives are often prepared through well-established organic reactions such as the Perkin reaction, Knoevenagel condensation, and Heck reaction. wikipedia.orgwikipedia.orgwikipedia.org The resulting compounds are then studied for their unique chemical and physical properties, which are largely influenced by the nature and position of the substituents on the aromatic ring. nih.gov
Significance of Fluorine and Methyl Substituents in Aromatic Systems
The introduction of fluorine and methyl groups onto an aromatic ring, as seen in 2-Fluoro-5-methylcinnamic acid, has profound effects on the molecule's properties.
Methyl Substitution: The methyl group, while seemingly simple, also plays a crucial role. It is known to be an electron-donating group through inductive effects and hyperconjugation. This can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The size and lipophilicity of the methyl group can also affect how the molecule binds to other molecules or surfaces.
The combination of both a fluorine atom and a methyl group on the same aromatic ring creates a unique electronic environment. The electron-withdrawing nature of fluorine and the electron-donating nature of the methyl group can lead to complex and interesting chemical behaviors, making such compounds valuable for fine-tuning molecular properties.
Historical Perspective on Fluorinated Cinnamic Acid Analogues
The history of organofluorine chemistry dates back to the 19th century, but it was in the mid-20th century that the unique properties of fluorinated compounds began to be systematically explored, particularly in the context of medicinal chemistry. nih.gov The first fluorinated pharmaceutical, fludrocortisone, was introduced in 1954, marking a turning point in drug design. wikipedia.orgwikipedia.org
Following this, the deliberate incorporation of fluorine into various organic scaffolds, including cinnamic acid, became a common strategy to enhance biological activity and improve pharmacokinetic properties. Early research into fluorinated analogues of natural products paved the way for the development of a wide range of synthetic fluorinated compounds. The synthesis of fluorinated cinnamic acid derivatives has been explored through various methods, including the Horner-Emmons olefination of fluorinated benzaldehydes. nih.gov The growing interest in these compounds is driven by the consistent observation that fluorine substitution can lead to significant improvements in the performance of bioactive molecules. youtube.com
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-fluoro-5-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGMKJZHPGZBNY-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 Fluoro 5 Methylcinnamic Acid
Established Synthetic Routes to Substituted Cinnamic Acids
Several classical and modern synthetic methods are employed for the preparation of substituted cinnamic acids. The choice of method often depends on the desired substitution pattern, required stereoselectivity, and the nature of the available starting materials.
Perkin-Type Condensations and Knoevenagel Reactions for Cinnamic Acid Scaffolds
The Perkin reaction , first reported by William Henry Perkin in 1868, is a well-established method for synthesizing α,β-unsaturated aromatic acids. wikipedia.orgchemistrylearner.com This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. wikipedia.orgtestbook.comslideshare.net For instance, cinnamic acid itself can be prepared from benzaldehyde (B42025) and acetic anhydride using sodium acetate (B1210297) as the base. wikipedia.orgtestbook.com The reaction is particularly useful for preparing substituted cinnamic acids from various aromatic aldehydes. chemistrylearner.comlongdom.org The mechanism, while widely accepted, has several proposed versions. wikipedia.org It generally proceeds through the formation of an enolate from the acid anhydride, which then attacks the aldehyde. longdom.org
The Knoevenagel condensation is another powerful tool for forming carbon-carbon double bonds and is frequently used to synthesize cinnamic acids. alfa-chemistry.combepls.com This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like piperidine (B6355638) or an amine salt. alfa-chemistry.comrsc.orgtandfonline.com A subsequent decarboxylation step often occurs spontaneously to yield the α,β-unsaturated acid. bepls.com The Doebner modification of the Knoevenagel condensation specifically utilizes malonic acid and is a common method for producing cinnamic acids. tandfonline.comsemanticscholar.org Green chemistry approaches to the Knoevenagel condensation have been explored, utilizing water as a solvent to create a more environmentally friendly process. semanticscholar.org
| Reaction | Key Reactants | Catalyst/Base | Product Type |
| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid | α,β-unsaturated aromatic acid |
| Knoevenagel Condensation | Aromatic aldehyde, Active methylene compound (e.g., malonic acid) | Weak base (e.g., piperidine) | α,β-unsaturated acid |
Horner–Wadsworth–Emmons Olefination Strategies
The Horner–Wadsworth–Emmons (HWE) reaction is a widely used and versatile method for the stereoselective synthesis of alkenes, including cinnamic acid derivatives. organic-chemistry.orgnih.gov This reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate (B1237965) ylide (phosphonate carbanion). A significant advantage of the HWE reaction over the traditional Perkin reaction is its ability to produce (E)-aryl cinnamic esters with high stereoselectivity and in excellent yields, even with sensitive functional groups present. organic-chemistry.org The synthesis of the required phosphonoacetates can be achieved in a multi-step sequence starting from the corresponding arenes. organic-chemistry.orgthieme-connect.com Recent advancements have focused on developing new HWE reagents to achieve high Z-selectivity in the synthesis of trisubstituted alkenes, including 2-aryl-substituted cinnamic acid esters. nih.govresearchgate.net
Suzuki Coupling and Other Cross-Coupling Approaches for Arylcinnamic Acids
The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide, is a powerful method for forming carbon-carbon bonds. wikipedia.orglibretexts.org It is widely used to synthesize a variety of compounds, including styrenes and substituted biphenyls. wikipedia.org This reaction can be applied to the synthesis of arylcinnamic acids. researchgate.net The general mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Decarbonylative Suzuki cross-coupling reactions have also been developed, providing an alternative route to biaryl motifs from heterocyclic carboxylic acids. nih.gov
Targeted Synthesis of 2-Fluoro-5-methylcinnamic Acid
The synthesis of the specific compound this compound requires careful consideration of starting materials and reaction conditions to ensure the correct placement of the fluoro and methyl substituents on the aromatic ring.
Regioselective Functionalization Approaches
Achieving the specific 2-fluoro-5-methyl substitution pattern requires regioselective functionalization. This can be accomplished either by starting with a molecule that already has this arrangement, such as 2-fluoro-5-methylaniline (B1296174) or 2-fluoro-5-methylbenzaldehyde, or by employing reactions that direct functional groups to specific positions on the aromatic ring.
Directed C-H functionalization reactions, often catalyzed by transition metals like palladium, have emerged as powerful tools for the regioselective synthesis of substituted aromatics. researchgate.net These methods can be influenced by the electronic properties of the C-H bonds and the steric environment of the substrate. researchgate.net Radical-based methods have also been developed for the regioselective functionalization of alkene derivatives. rsc.org For the synthesis of this compound, a strategy starting from 4-methyl-2-fluoro-substituted precursors would be the most direct approach, followed by a carbon-carbon bond-forming reaction to introduce the acrylic acid side chain.
Advanced Reaction Mechanisms in Cinnamic Acid Synthesis
The creation of the cinnamic acid scaffold can be achieved through several sophisticated reaction pathways. These include oxidative acylations, decarboxylative halogenations, and asymmetric hydrogenations, each offering unique advantages in terms of substrate scope and stereochemical control.
Oxidative acylation provides a route to cinnamic acid derivatives by oxidizing precursors like cinnamyl alcohol or cinnamaldehyde (B126680). beilstein-journals.org This contrasts with traditional methods that rely on the acylation of cinnamic acid itself. For instance, palladium-colloids have been used to catalyze the esterification of cinnamyl alcohols, which are first oxidized to cinnamaldehydes with silver oxide. beilstein-journals.org Earth-abundant and therefore more sustainable transition metals such as iron, copper, nickel, and cobalt are also employed in the oxidative esterification of cinnamyl alcohols. beilstein-journals.org In one example, a ring-like polyoxometalate (POM) supported Fe(III) catalyst was used to convert cinnamaldehyde to methyl cinnamate (B1238496). beilstein-journals.org
A notable development in this area is the copper-catalyzed synthesis of α-ketoamides from cinnamic acids and secondary amines under an open atmosphere, demonstrating the versatility of oxidative strategies. researchgate.net Furthermore, palladium-catalyzed C-H activation and decarboxylative strategies have been explored for the synthesis of N-acylated indoles from cinnamic acids. researchgate.net
Decarboxylative halogenation, or halodecarboxylation, is a fundamental method for producing organic halides from carboxylic acids by cleaving the carbon-carbon bond adjacent to the carboxyl group. nih.govacs.org This process is particularly useful for creating vinyl halides from α,β-unsaturated carboxylic acids like cinnamic acid.
The reaction can be initiated by electrophilic halide sources such as N-halosuccinimides (NXS). tudelft.nl A chemoenzymatic approach using vanadium chloroperoxidase from Curvularia inaequalis (CiVCPO) has been developed to generate hypobromite (B1234621) from hydrogen peroxide and bromide, which then reacts with unsaturated carboxylic acids to form vinyl bromides. tudelft.nl The selectivity of this enzymatic reaction can be controlled by adjusting the reaction medium. tudelft.nl
In other methods, microwave irradiation has been used to facilitate the one-pot preparation of (E)-1-bromo-4-(2-bromovinyl)benzene from (E)-4-bromo cinnamic acid. acs.org Mechanistic studies suggest that these reactions can proceed through different pathways, including the formation of a zwitterionic intermediate or an α-bromo-β-lactone, depending on the substituents on the aromatic ring. acs.org
Table 1: Examples of Decarboxylative Halogenation Methods for Cinnamic Acid Derivatives
| Starting Material | Reagent/Catalyst | Product | Key Features | Reference |
| (E)-4-Bromo Cinnamic Acid | Microwave Irradiation | (E)-1-Bromo-4-(2-bromovinyl)benzene | One-pot synthesis | acs.org |
| α,β-Unsaturated Carboxylic Acids | Vanadium Chloroperoxidase (CiVCPO), H₂O₂, Bromide | Vinyl Bromides | Chemoenzymatic, controllable selectivity | tudelft.nl |
| (E)-Cinnamic Acids | N-Bromosuccinimide (NBS), DBU | (Z)-Bromostylbenes | Stereoselective formation of Z-isomer | nih.gov |
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, including derivatives of this compound. This technique is particularly important for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.
The hydrogenation of α,β-unsaturated carboxylic acids can be achieved with high enantioselectivity using catalysts based on first-row transition metals like cobalt. nsf.gov For example, cobalt complexes with bis(phosphine) ligands have been shown to effectively hydrogenate a variety of substituted acrylic acid derivatives. nsf.gov
In the context of fluoro-substituted compounds, the asymmetric hydrogenation of 2-fluoro-2-alkenoic acids has been studied. rsc.org Research has shown that both (E)- and (Z)-isomers of these substrates can be hydrogenated to yield the product with the same configuration and similar enantioselectivities, indicating an enantioconvergent process. rsc.org The presence of the electronegative fluorine atom is thought to influence the chelation of the substrate to the catalyst. rsc.org
Palladium-catalyzed asymmetric hydrogenation of γ-fluorinated iminoesters has also been developed, with fluorinated alcohols used as solvents to improve both yield and enantioselectivity. dicp.ac.cn This method provides access to chiral fluoro amino acid derivatives. dicp.ac.cn
Table 2: Research Findings in Asymmetric Hydrogenation of Fluoro-Substituted Acids and Derivatives
| Substrate | Catalyst System | Product | Enantioselectivity (ee) | Key Finding | Reference |
| 2-Fluoro-2-alkenoic acids | Rhodium-based | Chiral fluoro-alkanoic acids | Similar for (E) and (Z) isomers | Enantioconvergent hydrogenation | rsc.org |
| γ-Fluorinated Iminoesters | Pd(OCOCF₃)₂-BINAP | Chiral Fluoro Amino Acid Derivatives | Dramatically improved in fluorinated alcohols | Solvent effect on enantioselectivity | dicp.ac.cn |
| α,β-Unsaturated Carboxylic Acids | (R,R)-(PhBPE)Co(COD) | Chiral Carboxylic Acids | High (e.g., 97% for Flurbiprofen) | First-row transition metal catalyst | nsf.gov |
| α-Alkoxy Cinnamic Acid Derivative | Rhodium with f-spiroPhos ligand | Chiral β-Oxy-functionalized Esters | Up to 99.9% | High turnover numbers | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound to minimize environmental impact. This involves the use of safer solvents, renewable feedstocks, and catalytic processes that reduce waste and energy consumption.
A significant focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives like water, or by eliminating the solvent altogether.
The synthesis of cinnamic acids and their derivatives has been successfully demonstrated in aqueous media. researchgate.net For example, a biphasic system with an aqueous phase and an organic phase containing a palladium catalyst has been developed for the Heck reaction to produce cinnamic acid derivatives. asianpubs.org This system allows for easy separation and recycling of the catalyst. asianpubs.org Wittig olefinations of benzaldehydes to form cinnamic acids have also been carried out in water, avoiding the use of organic solvents in both the reaction and workup. researchgate.net The hydrolysis of methyl cinnamate to cinnamic acid can be performed in a heterogeneous binary-phase liquid system with an aqueous solvent free of organic solvents. google.com
Solvent-free synthesis is another attractive green approach. The direct preparation of amides from cinnamic acid has been achieved under solvent-free conditions using graphene oxide as a catalyst. beilstein-journals.org Infrared irradiation has also been employed for the solventless formation of carboxamides from carboxylic acids and primary amines. scirp.org Furthermore, mechanochemical methods, where mechanical force is used to drive reactions, have been developed for the amidation of cinnamic acid without the need for a solvent. nih.gov
Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. The development of novel catalysts is crucial for the sustainable synthesis of this compound.
A variety of catalysts have been employed to enhance the sustainability of cinnamic acid synthesis. For instance, borane (B79455) catalysts have been used for the Fischer esterification of cinnamic acids. beilstein-journals.org Graphene oxide has served as a recyclable catalyst for amidation reactions under solvent-free conditions. beilstein-journals.org In the context of aqueous synthesis, palladium catalysts, including palladacycles, have been shown to be stable and recyclable in water for the Heck reaction. asianpubs.org
The use of biocatalysts, such as lipases, is another important area of green chemistry. Lipases have been used for the esterification of cinnamic acid derivatives, offering a green alternative to traditional chemical synthesis. unife.it Nanocatalysts are also gaining attention for their potential to increase the efficiency of various reactions in the synthesis of related heterocyclic compounds, often under solvent-free conditions or in environmentally friendly solvents. nih.gov
Derivatization Strategies of 2 Fluoro 5 Methylcinnamic Acid
Carboxyl Group Functionalization
The carboxylic acid group is a primary site for derivatization, enabling the formation of a wide array of functional derivatives, including esters and amides. These transformations are fundamental in altering the physicochemical properties of the parent molecule, such as solubility, bioavailability, and reactivity. unife.itnih.gov
Esterification and Amidation Reactions
Esterification and amidation are among the most common and well-established methods for modifying the carboxyl group of cinnamic acids. These reactions involve the coupling of the carboxylic acid with an alcohol or an amine, respectively, to form the corresponding ester or amide. nih.gov
Traditional O/N-acylation methods often rely on the activation of the carboxylic acid to facilitate nucleophilic attack by an alcohol or amine. One common approach is the formation of a mixed anhydride (B1165640). For instance, the reaction of a cinnamic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base generates a highly reactive mixed anhydride intermediate that readily reacts with nucleophiles. beilstein-journals.org Another widely used strategy involves carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxyl group to form an O-acylisourea intermediate, prime for reaction with an alcohol or amine. beilstein-journals.org
The formation of acid halides, particularly acid chlorides, is another effective activation method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the carboxylic acid into the more reactive acid chloride, which can then be coupled with a variety of nucleophiles. beilstein-journals.org For example, the use of PCl₃ can facilitate the in situ generation of the active acid chloride from a tert-butyl cinnamate (B1238496) ester, leading to transesterification or aminolysis. beilstein-journals.org
| Reagent/Method | Intermediate/Product | Reference |
| Isobutyl chloroformate | Mixed anhydride | beilstein-journals.org |
| DCC, EDC | O-acylisourea | beilstein-journals.org |
| Thionyl chloride, Oxalyl chloride | Acid chloride | beilstein-journals.org |
| PCl₃ | Acid chloride (from ester) | beilstein-journals.org |
In recent years, transition-metal catalysis has emerged as a powerful tool for O/N-acylation reactions, offering alternative pathways and improved efficiencies. beilstein-journals.org Palladium-catalyzed N-acylation of cinnamic acids has been reported, utilizing tertiary amines to generate the corresponding amides through a C–N bond cleavage mechanism. beilstein-journals.org In this process, the active Pd(0) species inserts into the carboxylate group, followed by reductive elimination with the tertiary amine. beilstein-journals.org Other transition metals, such as ytterbium (Yb) and titanium (Ti), have also been employed as Lewis acids to catalyze O/N-acylations by activating the carbonyl group. beilstein-journals.org For example, Yb(OTf)₃ can catalyze the Boc-protection of cinnamic acid, while Ti-catalyzed direct amidation has been shown to produce amides in excellent yields. beilstein-journals.org
| Catalyst | Reaction Type | Key Feature | Reference |
| Palladium (Pd) | N-acylation | C–N cleavage of tertiary amines | beilstein-journals.org |
| Ytterbium (Yb) | O/N-acylation | Lewis acid activation | beilstein-journals.org |
| Titanium (Ti) | Direct amidation | Lewis acid activation | beilstein-journals.org |
Alkenyl/Alkynyl Carboxylation
Carboxylation of alkenyl or alkynyl precursors provides an alternative route to cinnamic acid derivatives. beilstein-journals.org For example, palladium-catalyzed hydrocarbonylation of phenylacetylene (B144264) using carbon monoxide (CO) and a hydrosilane as a hydrogen source can produce cinnamamides with high selectivity. beilstein-journals.org This reaction proceeds through the formation of a palladium hydride (Pd–H) species. beilstein-journals.org Similarly, Pd-catalyzed carbonylation of alkenyl sulfides and electrochemical synthesis using alkenyl sulfones and CO₂ have been developed to produce cinnamic acid esters. beilstein-journals.org
Alkenyl Group Modifications
The carbon-carbon double bond in the alkenyl group of 2-fluoro-5-methylcinnamic acid is another key site for functionalization, allowing for the introduction of a variety of substituents and the modification of the molecule's stereochemistry and electronic properties.
Selective Functionalization of the Double Bond
Selective reactions at the double bond are crucial for creating diverse molecular architectures. One common transformation is the reduction of the double bond. For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst can reduce the α,β-unsaturated bond of a cinnamic acid derivative to yield the corresponding hydrocinnamic acid. google.com
Visible-light-induced decarboxylative sulfonylation of cinnamic acids has also been reported, leading to the formation of vinyl sulfones. acs.org This method demonstrates good tolerance for various functional groups on the aromatic ring. acs.org Furthermore, nickel-catalyzed decarboxylative difluoroalkylation of α,β-unsaturated carboxylic acids offers a method to introduce fluoroalkyl groups with excellent stereoselectivity. researchgate.net
| Reaction Type | Reagents/Catalyst | Product Type | Reference |
| Reduction | Pd/C, H₂ | Hydrocinnamic acid derivative | google.com |
| Decarboxylative Sulfonylation | Eosin Y, TBHP, Cs₂CO₃, blue LED | Vinyl sulfone | acs.org |
| Decarboxylative Difluoroalkylation | Nickel catalyst | Fluoroalkylated styrene | researchgate.net |
Aromatic Ring Derivatization
The benzene (B151609) ring of this compound is adorned with three substituents—a fluorine atom, a methyl group, and the cinnamic acid side chain—each influencing the regioselectivity of further aromatic functionalization.
Electrophilic aromatic substitution (EAS) is a fundamental process for modifying the aromatic ring. The outcome of such reactions on this compound is dictated by the combined directing effects of the existing substituents.
The fluorine atom at the C2 position is a deactivating group but an ortho, para-director. wikipedia.org This is due to the interplay of its strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). wikipedia.org The inductive effect deactivates the ring towards electrophilic attack, while the resonance effect directs incoming electrophiles to the ortho and para positions. Due to the strong inductive effect at the ortho position, para-substitution is often strongly favored in fluorobenzene (B45895) itself. wikipedia.org
The methyl group at the C5 position is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. minia.edu.eglibretexts.org
The cinnamic acid side chain is a deactivating group and a meta-director due to the electron-withdrawing nature of the carboxylic acid and the conjugated double bond.
In this compound, the available positions for substitution are C3, C4, and C6.
Position C3: ortho to the fluorine (favored by F), meta to the methyl group (disfavored by CH₃), and ortho to the cinnamic acid side chain (disfavored).
Position C4: meta to the fluorine (disfavored by F), ortho to the methyl group (favored by CH₃), and meta to the cinnamic acid side chain (favored).
Position C6: para to the fluorine (favored by F), meta to the methyl group (disfavored by CH₃), and ortho to the cinnamic acid side chain (disfavored).
Considering these competing effects, electrophilic substitution is most likely to occur at the C4 position , which is activated by the methyl group and directed meta by the deactivating cinnamic acid side chain. The directing effects are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Effect |
| 2-Fluoro | C2 | -I, +M (Deactivating) | ortho, para |
| 5-Methyl | C5 | +I (Activating) | ortho, para |
| 1-Cinnamic acid | C1 | -I, -M (Deactivating) | meta |
The presence of a fluorine atom on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNA_r). nih.govnih.gov In contrast to electrophilic substitution, SNA_r is favored by electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com
In this compound, the fluorine atom at C2 is the leaving group. The electron-withdrawing cinnamic acid group at C1 is ortho to the fluorine, which strongly activates it towards nucleophilic attack. Conversely, the electron-donating methyl group at C5 is meta to the fluorine and has a less pronounced electronic effect on the reaction. Therefore, this compound is a viable substrate for SNA_r reactions, allowing for the introduction of a variety of nucleophiles at the C2 position.
Common nucleophiles for such reactions include amines, alkoxides, and thiolates. For instance, reaction with dimethylamine (B145610) could yield 2-(dimethylamino)-5-methylcinnamic acid. nih.gov The reaction conditions typically involve heating the substrate with the nucleophile, often in the presence of a base.
| Position | Substituent Effect on SNAr at C2 | Rationale |
| C1 (Cinnamic acid) | Activating | The electron-withdrawing group stabilizes the negative charge in the Meisenheimer intermediate. |
| C5 (Methyl) | Deactivating | The electron-donating group destabilizes the negative charge in the Meisenheimer intermediate. |
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgresearchgate.net This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with a wide range of electrophiles.
For this compound, both the fluorine atom and the carboxylic acid group (or a derivative thereof) can act as potential DMGs.
Fluorine as a DMG: The fluorine atom is a relatively weak DMG. However, in combination with activating alkyllithium reagents or superbases, it can direct lithiation to the ortho positions (C1 and C3). researchgate.net
Carboxylic Acid as a DMG: The carboxylic acid itself is acidic and would be deprotonated by the organolithium reagent. To utilize its directing effect, it is typically converted into a more robust DMG, such as a tertiary amide (e.g., -CONR₂) or an oxazoline. These groups are powerful DMGs and would direct metalation to the C6 position.
By choosing the appropriate DMG and reaction conditions, it is possible to selectively functionalize the aromatic ring at positions that are not readily accessible through classical electrophilic substitution reactions. For example, converting the carboxylic acid to a diethylamide and then performing a DoM reaction would likely lead to functionalization at the C6 position.
| Directing Group | Potential Site of Metalation | Subsequent Functionalization |
| 2-Fluoro | C3 | Introduction of various electrophiles (e.g., -CHO, -SiMe₃, -I) |
| Carboxylic Acid (as amide) | C6 | Introduction of various electrophiles |
Advanced Spectroscopic and Diffractional Characterization of 2 Fluoro 5 Methylcinnamic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-Fluoro-5-methylcinnamic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.
Proton (¹H) NMR spectroscopy for this compound allows for the identification and confirmation of all proton-bearing fragments of the molecule. The spectrum is characterized by distinct signals for the aromatic, vinylic, and methyl protons.
The vinylic protons on the propenoic acid chain typically appear as two distinct doublets, a result of their coupling to each other. The trans configuration, common for cinnamic acids, is confirmed by a large coupling constant (J) of approximately 16 Hz. The aromatic region of the spectrum displays complex multiplets resulting from the specific substitution pattern on the benzene (B151609) ring. The methyl group attached to the ring appears as a singlet in the upfield region, typically around 2.3 ppm. The acidic proton of the carboxyl group often presents as a broad singlet at a very downfield chemical shift, sometimes exceeding 12 ppm, though its visibility can depend on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Carboxyl (-COOH) | >12.0 | Broad Singlet | - |
| Vinylic (Ar-CH=) | 7.6 - 7.9 | Doublet | ~16.0 |
| Vinylic (=CH-COOH) | 6.4 - 6.6 | Doublet | ~16.0 |
| Aromatic (H3, H4, H6) | 7.0 - 7.5 | Multiplet | Various |
The ¹³C NMR spectrum provides a count of the unique carbon environments in this compound. researchgate.net The carbonyl carbon of the carboxylic acid is typically the most downfield signal, appearing around 167-173 ppm. The vinylic carbons are found in the 118-145 ppm range.
The six aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The carbon directly bonded to the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet, and its chemical shift will be significantly downfield. The other aromatic carbons will also show smaller couplings to the fluorine atom. The methyl carbon appears as a distinct upfield signal, typically between 20-22 ppm. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 167 - 173 |
| Aromatic (C-F) | 158 - 162 (doublet) |
| Vinylic (Ar-C=) | 140 - 145 |
| Aromatic (C-CH₃) | 135 - 140 |
| Aromatic (C-H) | 115 - 132 |
| Vinylic (=C-COOH) | 118 - 122 |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. huji.ac.il Since ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it provides sharp signals over a wide chemical shift range. huji.ac.ilbiophysics.org For this compound, a single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift for an aryl fluoride (B91410) typically falls in the range of -100 to -140 ppm relative to a standard like CFCl₃. ucsb.educolorado.edu The signal will appear as a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-6). This technique is exceptionally useful for confirming the presence and specific chemical environment of the fluorine substituent.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a strong cross-peak would be observed between the two vinylic protons, confirming their connectivity. Additionally, correlations among the adjacent protons on the aromatic ring would be visible, helping to delineate the substitution pattern. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its known proton signal from the ¹H NMR spectrum. For example, the signal for the methyl protons would show a cross-peak with the methyl carbon signal. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is essential for piecing together the molecular skeleton. columbia.edu Key HMBC correlations for this compound would include:
Correlations from the vinylic protons to the carbonyl carbon and the aromatic carbon at position 1 (C-1).
Correlations from the methyl protons to the aromatic carbons at positions C-4, C-5, and C-6.
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.
In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. nih.gov The resulting mass spectrum for this compound would show a molecular ion peak (M⁺˙) corresponding to the exact molecular weight of the compound (180.06 g/mol ).
The fragmentation of cinnamic acids under EI conditions often follows predictable pathways. noah.nrwlibretexts.org Key fragmentation events for this compound would include:
Loss of a hydroxyl radical (•OH): This leads to a prominent peak at M-17 (m/z 163), forming an acylium ion. libretexts.orgmiamioh.edu
Loss of a carboxyl group (•COOH): This results in a fragment at M-45 (m/z 135).
Formation of a substituted tropylium (B1234903) ion: Cleavage of the bond between the acrylic side chain and the aromatic ring can lead to various stable aromatic fragments.
McLafferty Rearrangement: While less common for the acid itself compared to its esters, this rearrangement can occur in derivatives. libretexts.org
The analysis of these fragments provides a fingerprint of the molecule and confirms the presence of the carboxylic acid, the propenoic linker, and the fluoro-methyl substituted phenyl group. researchgate.net
Table 3: Predicted Key EI-MS Fragments for this compound
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 180 | [M]⁺˙ | Molecular Ion |
| 163 | [M - OH]⁺ | Loss of hydroxyl radical |
| 135 | [M - COOH]⁺ | Loss of carboxyl group |
| 134 | [M - HCOOH]⁺˙ | Loss of formic acid |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. This technique allows for the calculation of the exact molecular formula, a critical first step in the structural elucidation of novel compounds.
Table 1: Predicted HRMS and Collision Cross Section (CCS) Data for (E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 235.03768 | 143.0 |
| [M+Na]⁺ | 257.01962 | 152.4 |
| [M-H]⁻ | 233.02312 | 140.6 |
| [M+NH₄]⁺ | 252.06422 | 160.3 |
| [M+K]⁺ | 272.99356 | 148.4 |
| [M+H-H₂O]⁺ | 217.02766 | 134.6 |
| [M+HCOO]⁻ | 279.02860 | 159.7 |
| [M+CH₃COO]⁻ | 293.04425 | 187.2 |
| [M+Na-2H]⁻ | 255.00507 | 145.9 |
| [M]⁺ | 234.02985 | 137.5 |
| [M]⁻ | 234.03095 | 137.5 |
Data based on a related compound and is for illustrative purposes.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, characteristic IR absorption bands are expected for the carboxylic acid, alkene, and aromatic functionalities.
The IR spectrum of the parent compound, cinnamic acid, shows a broad O-H stretching band from the carboxylic acid group in the region of 3400-2300 cm⁻¹, which is complicated by hydrogen bonding. The C=O stretching vibration of the carbonyl group appears around 1680 cm⁻¹, while the C=C stretching of the alkene is observed near 1630 cm⁻¹. synquestlabs.com For 2-fluorocinnamic acid, the FT-IR spectrum provides similar characteristic peaks that confirm the presence of these key functional groups. chemicalbook.com
Table 2: Characteristic Infrared Absorption Frequencies for Cinnamic Acid Derivatives synquestlabs.com
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3400 - 2300 (broad) |
| Carboxylic Acid | C=O Stretch | ~1680 |
| Alkene | C=C Stretch | ~1630 |
| Aromatic Ring | C=C Stretch | ~1580, ~1500 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and aromatic ring systems.
In the study of pentafluoro-trans-cinnamic acid, both experimental and theoretical (DFT) Raman spectra were used to investigate the vibrational frequencies. uni.lu The assignments of these frequencies are often aided by potential energy distribution (PED) analysis. For this compound, strong Raman signals would be expected for the aromatic ring breathing modes and the C=C double bond stretch, which are typically intense in Raman spectra.
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis
Single-crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's solid-state structure. This technique can reveal detailed conformational information, such as the planarity of the cinnamic acid moiety and the orientation of the substituents on the phenyl ring.
While specific single-crystal data for this compound was not found, studies on related derivatives highlight the utility of this method. For instance, the crystal structure of a 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide derivative was determined to be monoclinic with the space group P2₁/c. nist.gov Such studies reveal the intricate network of intermolecular interactions, like hydrogen bonds and π-π stacking, which govern the crystal packing. nist.gov
Powder X-ray Diffraction for Polymorphism and Crystal Phase Characterization
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. It is particularly useful for identifying different polymorphic forms, which are different crystalline structures of the same compound. Polymorphism can significantly impact the physical properties of a material.
The PXRD pattern is a fingerprint of a specific crystalline phase. Although a specific PXRD pattern for this compound is not available, the methodology is well-established. For example, the synthesis and X-ray powder diffraction data of 7-fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine revealed a monoclinic system with the space group P2₁/m. researchgate.net The unit cell parameters obtained from PXRD data are crucial for phase identification and quality control.
Table 3: Illustrative Crystal System and Space Group Data from Related Fluoro-Methyl Derivatives
| Compound | Crystal System | Space Group | Reference |
| 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide | Monoclinic | P2₁/c | nist.gov |
| 7-Fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine | Monoclinic | P2₁/m | researchgate.net |
Computational Chemistry and Theoretical Studies on 2 Fluoro 5 Methylcinnamic Acid
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common and reliable method for predicting molecular properties.
A critical first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates. For a molecule like 2-Fluoro-5-methylcinnamic acid, with a rotatable bond between the phenyl ring and the acrylic acid moiety, multiple conformers could exist. Conformational analysis would be performed to identify the most energetically favorable spatial arrangements.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available) This table is a template showing the kind of data that would be generated from DFT calculations. The values are for illustrative purposes only.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=C (acrylic) | N/A | ||
| C-C (phenyl-acrylic) | N/A | ||
| C-F | N/A | ||
| C-CH₃ | N/A | ||
| O-H (carboxyl) | N/A | ||
| C-C=O | N/A | ||
| C-C-O (carboxyl) | N/A |
Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions. DFT calculations would provide insights into the distribution of electrons within the molecule. This includes mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, and calculating atomic charges using methods like Natural Bond Orbital (NBO) analysis.
Table 2: Hypothetical Electronic Properties of this compound (Data Not Available) This table illustrates the type of electronic structure data that would be calculated. The values are purely hypothetical.
| Property | Value |
|---|---|
| HOMO Energy (eV) | N/A |
| LUMO Energy (eV) | N/A |
| HOMO-LUMO Gap (eV) | N/A |
| Dipole Moment (Debye) | N/A |
| NBO Charge on F | N/A |
Computational methods are frequently used to predict spectroscopic data, which can aid in the experimental characterization of a compound. DFT calculations can simulate the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. The calculated vibrational frequencies (IR) and chemical shifts (NMR) would be compared with experimental data to confirm the molecule's structure.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Data Not Available) This table shows examples of predicted spectroscopic values. These are not real data.
| Data Type | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (δ, ppm) - H (vinyl) | N/A |
| ¹³C NMR Chemical Shift (δ, ppm) - C (carbonyl) | N/A |
| IR Frequency (cm⁻¹) - C=O stretch | N/A |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is invaluable for studying the step-by-step process of chemical reactions, providing details that are often difficult or impossible to observe experimentally.
For any chemical transformation involving this compound, computational chemists would model the reaction pathway. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. Analyzing the geometry and vibrational frequencies of the transition state confirms it as the correct saddle point connecting reactants and products.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, these models are pivotal in predicting the biological efficacy of novel derivatives and guiding synthetic efforts toward more potent molecules.
The development of QSAR models for fluorinated cinnamic acid analogues involves a systematic process. Initially, a training set of compounds, including various substituted cinnamic acids, is compiled for which experimental biological activity data (e.g., IC₅₀ values) are available. nih.gov Three-dimensional (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are frequently employed for this class of compounds. nih.gov
In a typical CoMFA study, the molecules in the training set are aligned based on a common scaffold. The steric and electrostatic fields around each molecule are then calculated at various grid points. nih.gov Partial Least Squares (PLS) analysis is subsequently used to derive a correlation between the variations in these fields and the observed biological activities. nih.gov A successful QSAR model is characterized by high cross-validated (q²) and non-cross-validated (r²) correlation coefficients, indicating its predictive power. nih.gov For fluorinated analogues, the model would capture how substitutions, such as the fluorine and methyl groups in this compound, influence the surrounding molecular fields and, consequently, the biological activity. These models are validated using a test set of compounds that were not included in the model's generation. nih.gov
The biological activity of cinnamic acid derivatives is intricately linked to their electronic and steric properties. The substituents on the phenyl ring, such as the fluoro and methyl groups of this compound, exert significant influence.
Electronic Parameters: The fluorine atom at the ortho-position is a strongly electronegative group, which can influence the acidity of the carboxylic acid group and the electron distribution across the molecule. researchgate.net This modification can impact how the molecule interacts with biological targets. For instance, studies on fluorinated cinnamic acid derivatives have shown that the position of the fluorine substituent significantly affects inhibitory activity against enzymes like acetylcholinesterase (AChE). nih.gov An ortho-substituted fluorine atom can potentially engage in direct field effects with the carboxylic anion or form specific hydrogen bonds with receptor residues. researchgate.net
Steric Parameters: The methyl group at the meta-position introduces steric bulk. Steric factors play a crucial role in determining how a ligand fits into the binding pocket of a receptor. researchgate.net In some cases, bulky groups can enhance activity by promoting favorable hydrophobic interactions, while in other contexts, they might cause steric hindrance, preventing optimal binding. nih.govresearchgate.net The interplay between the electronic effects of the fluorine atom and the steric influence of the methyl group defines the specific biological profile of this compound.
The following table summarizes the potential influence of these parameters on biological activity, based on studies of related compounds.
| Parameter | Substituent | Predicted Influence on Biological Activity |
| Electronic | 2-Fluoro | Modulates acidity and electron density; can participate in hydrogen bonding or field effects with receptor sites. researchgate.netnih.gov |
| Steric | 5-Methyl | Introduces bulk, potentially enhancing hydrophobic interactions or causing steric clashes within a binding pocket. nih.govresearchgate.net |
Molecular Docking and Intermolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in elucidating the potential mechanism of action for compounds like this compound.
Molecular docking simulations are widely used to predict the binding modes of cinnamic acid derivatives with various biological targets, such as enzymes and receptors. nih.govmdpi.com Programs like AutoDock are frequently used, employing algorithms such as the Lamarckian Genetic Algorithm to explore possible conformations of the ligand within the receptor's active site. nih.gov
The process involves preparing the 3D structures of both the ligand (this compound) and the target receptor. The docking simulation then generates multiple possible binding poses, which are scored based on their binding free energy (ΔG). fip.org A lower binding energy generally indicates a more stable and favorable interaction. fip.org The inhibition constant (Ki) can also be calculated from the binding energy, with smaller Ki values suggesting higher inhibitory potential. fip.org
Analysis of the docked poses reveals key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and polar amino acid residues (e.g., Asp, Tyr, Glu) in the receptor's active site. nih.gov Hydrophobic interactions, including π-alkyl and π-π stacking, involving the phenyl ring of the cinnamic acid derivative are also common. fip.org For this compound, the fluorine atom could participate in specific interactions, while the methyl group could engage in hydrophobic contacts.
The table below outlines typical interactions observed in docking studies of cinnamic acid derivatives with protein targets.
| Interaction Type | Ligand Moiety | Potential Interacting Receptor Residues |
| Hydrogen Bonding | Carboxylic Acid Group | Aspartic Acid, Glutamic Acid, Tyrosine, Serine nih.govnih.gov |
| Hydrophobic (π-alkyl, alkyl) | Methyl Group, Phenyl Ring | Alanine, Valine, Leucine, Isoleucine fip.org |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine fip.org |
| Halogen Bonding/Interactions | Fluoro Group | Electron-rich atoms (e.g., backbone carbonyls) |
The study of non-covalent interactions is essential for understanding the crystal packing of a compound, which influences its solid-state properties like solubility and stability. For this compound, a combination of hydrogen bonds, van der Waals forces, and other weak interactions dictates its crystal structure.
Computational tools such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within the crystal lattice. mdpi.com The Hirshfeld surface maps different types of close contacts. For a molecule like this compound, strong O-H···O hydrogen bonds involving the carboxylic acid moieties are expected to be a dominant feature, often forming dimeric structures.
Mechanistic Biochemical and Biological Studies of 2 Fluoro 5 Methylcinnamic Acid and Its Analogues in Vitro Focus
Enzyme Inhibition Studies
Cyclooxygenase (COX) Enzyme Inhibition (e.g., Prostaglandin (B15479496) Synthesis Pathway)
Cinnamic acid and its derivatives are recognized for their anti-inflammatory properties, which are often linked to the inhibition of cyclooxygenase (COX) enzymes. ipb.ptnih.gov These enzymes are pivotal in the synthesis of prostaglandins, key mediators of inflammation. ipb.pt Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX-1 and COX-2 isoforms. ipb.pt
DNA Methyltransferase (DNMT) Inhibition Mechanisms
Currently, there is no direct scientific literature available that investigates the inhibitory effects of 2-fluoro-5-methylcinnamic acid or its close analogues on DNA methyltransferases (DNMTs).
Carbohydrate Hydrolyzing Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)
Certain derivatives of cinnamic acid have been evaluated for their potential to inhibit carbohydrate-hydrolyzing enzymes, which is relevant for managing blood glucose levels. A study on phenolic acids, which are structurally related to cinnamic acid, revealed inhibitory activity against α-amylase. researchgate.net Among the tested compounds, chlorogenic acid, salicylic (B10762653) acid, and caffeic acid demonstrated the highest inhibitory effects. researchgate.net Docking studies have suggested that these phenolic acids bind to the active site of α-amylase through hydrogen bonds and π-π stacking interactions. researchgate.net However, specific data on the α-glucosidase or α-amylase inhibitory activity of this compound is not documented in the reviewed literature.
Other Relevant Enzyme Targets (e.g., Acetylcholinesterase, Lipoxygenase, Topoisomerase II, Adenylyl Cyclase 1)
Research into the broader enzymatic inhibition profile of cinnamic acid analogues has revealed activity against several other enzymes:
Acetylcholinesterase (AChE): Some amide derivatives of cinnamic acid have been shown to be moderate inhibitors of acetylcholinesterase, with IC50 values as low as 219 μM. researchgate.net
Lipoxygenase (LOX): Cinnamic acid derivatives have also demonstrated moderate inhibitory activity against lipoxygenase, with inhibition of up to 46% at a concentration of 100 μM. researchgate.net Another study reported up to 51% inhibition of lipoxygenase at the same concentration. researchgate.net
Topoisomerase II: While the interaction of thiosemicarbazone complexes with topoisomerase II has been investigated, there is no direct evidence linking this compound or its close analogues to topoisomerase II inhibition. studylib.net
Adenylyl Cyclase 1: There is no available scientific literature concerning the inhibition of adenylyl cyclase 1 by this compound or its analogues.
Epidermal Growth Factor Receptor (EGFR): A study on p-fluorocinnamide derivatives showed that an imidazolone (B8795221) derivative exhibited potent inhibitory activity against EGFR with an IC50 value of 0.13 μM. nih.govacs.org
Kinetic Characterization of Enzyme Inhibition
The mode of enzyme inhibition by cinnamic acid derivatives can vary. For example, in the context of α-amylase inhibition by related phenolic acids, docking studies suggest a conserved binding mode within the enzyme's active site, stabilized by hydrogen bonds and π-π stacking interactions, which is indicative of competitive or mixed-type inhibition. researchgate.net In another study, thermal decarboxylation of similar cinnamic acids was found to follow first-order kinetics. However, detailed kinetic characterization of enzyme inhibition specifically by this compound is not available.
In Vitro Antimicrobial and Cytotoxic Activity (Cell-based Studies)
The structural framework of cinnamic acid has been a basis for developing compounds with antimicrobial and cytotoxic properties.
Antimicrobial Activity: Cinnamic acid derivatives have demonstrated notable antibacterial properties. The introduction of electron-withdrawing groups, such as fluorine, is suggested to enhance this activity against strains like Staphylococcus aureus and Escherichia coli. A study on novel cinnamic acid-based antimicrobials found that a derivative bearing a catechol group (DM2) showed significant antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) range of 16-64 mg/L and was effective against biofilm-mediated S. epidermidis infections at low concentrations. nih.gov
Cytotoxic Activity: Several studies have evaluated the in vitro cytotoxic effects of fluorinated cinnamic acid analogues against various cancer cell lines. A series of newly synthesized p-fluorocinnamide derivatives were assessed for their cytotoxic activity against the HepG2 liver cancer cell line. nih.govacs.orgresearchgate.net One imidazolone derivative, in particular, demonstrated the most potent cytotoxic activity with an IC50 value of 4.23 μM. nih.govacs.orgresearchgate.net This compound was also found to arrest the cell cycle of HepG2 cells in the G1 phase and induce apoptosis. researchgate.net Other studies have mentioned that cinnamic acid derivatives have shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with trifluoromethyl-substituted derivatives showing enhanced cytotoxicity against MCF-7 cells with IC50 values as low as 1.79 μM.
Table 1: In Vitro Cytotoxicity of p-Fluorocinnamide Derivatives Against HepG2 Liver Cancer Cells This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound | Description | IC50 (μM) | Reference |
|---|---|---|---|
| Imidazolone derivative 6 | N-(N-Pyrimidin-2-ylbenzenesulphamoyl)imidazolone | 4.23 | nih.govacs.orgresearchgate.net |
| Staurosporine (Reference) | - | 5.59 | nih.govacs.org |
Antibacterial Mechanisms and Biofilm Formation Modulation
Cinnamic acid and its derivatives are recognized for their antibacterial properties, which are believed to stem from their ability to disrupt bacterial cell membranes and interfere with essential enzymatic activities. nih.govmdpi.comnih.gov The introduction of a fluorine atom, a highly electronegative element, into the cinnamic acid structure can enhance its antibacterial efficacy. researchgate.net Studies on related fluorinated compounds have shown that they can inhibit bacterial growth at concentrations ranging from 15 to 25 mM. nih.gov
The antibacterial action of cinnamic acid derivatives is often linked to the disruption of the bacterial cell wall and membrane integrity. researchgate.net Furthermore, these compounds can modulate biofilm formation, a key virulence factor in many pathogenic bacteria. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers protection against antibiotics and host immune responses. mdpi.com Cinnamic acid has demonstrated the ability to reduce biofilm formation by over 80%, with a significant reduction in biofilm biomass and EPS production at concentrations of 600 mg/L and above. mdpi.com The mechanism of biofilm inhibition by cinnamic acid derivatives may involve the interference with quorum sensing, a cell-to-cell communication system that regulates biofilm development. nih.gov Specifically, compounds like cinnamaldehyde (B126680), a close relative of cinnamic acid, have been shown to inhibit quorum sensing and subsequently prevent biofilm formation. nih.gov While direct studies on this compound are limited, the known antibacterial and anti-biofilm activities of its parent compound and other fluorinated analogs suggest its potential in this area.
Antifungal Activity and Target Identification
The antifungal potential of cinnamic acid and its derivatives has been extensively studied. conicet.gov.arnih.govacs.org These compounds have shown efficacy against a range of fungal pathogens, including various species of Aspergillus and Candida. conicet.gov.arnih.gov The proposed mechanism of antifungal action for some cinnamic acid derivatives involves the inhibition of crucial fungal enzymes. One such target is benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme unique to fungi and essential for the detoxification of aromatic compounds. nih.gov Inhibition of CYP53 disrupts fungal metabolism and leads to growth inhibition.
Structure-activity relationship (SAR) studies have provided insights into the structural features required for the antifungal effect. For instance, a study on 22 different cinnamic acid derivatives revealed that the substitution pattern on the phenyl ring is critical for activity. conicet.gov.arnih.gov While specific data for this compound is not available, research on other substituted cinnamic acids can offer predictive insights. For example, 4-chloro-α-methylcinnamic acid and 4-methylcinnamic acid have demonstrated high antifungal activity. nih.gov Furthermore, the presence of a methyl group at the para position of the phenyl ring has been shown to be important for effective fungal control. nih.gov The antifungal activity of these compounds is also linked to their ability to disrupt the fungal cell wall, and they can act synergistically with other cell wall-disrupting agents. nih.gov
Antiparasitic Research (e.g., Antiplasmodial Activity)
Malaria, caused by the parasite Plasmodium falciparum, remains a significant global health challenge, necessitating the discovery of new therapeutic agents. Cinnamic acid derivatives have emerged as a promising class of compounds with antiplasmodial activity. jocpr.comresearchgate.netnih.gov The mechanism of action is thought to be related to the inhibition of lactate (B86563) transport in the parasite, which is crucial for its survival within red blood cells. nih.gov
Research has shown that modifications to the cinnamic acid structure can significantly impact its antiplasmodial potency. A notable finding is that the introduction of a fluorine atom to the cinnamic acid ring can enhance its activity against P. falciparum. nih.gov Specifically, the replacement of hydrogen with fluorine at the meta and para positions has been associated with improved antiplasmodial effects. nih.gov While direct experimental data for this compound is not available, its structural features—a fluorine atom at the ortho position and a methyl group at the meta position relative to the acrylic acid side chain—suggest that it could possess antiplasmodial properties. Further investigation into this specific analog is warranted to determine its efficacy and mechanism of action against malaria parasites.
Cytotoxic Effects on Cancer Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest)
Cinnamic acid and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development. nih.govresearchgate.net The anticancer activities of these compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov
Apoptosis is a crucial mechanism for eliminating cancerous cells, and cinnamic acid derivatives have been shown to trigger this process through various signaling pathways. nih.gov For example, cinnamic acid has been observed to induce apoptosis in human melanoma cells by causing DNA damage. nih.gov The IC50 value for cinnamic acid in HT-144 melanoma cells was found to be 2.4 mM. nih.gov Other derivatives have shown cytotoxicity with IC50 values ranging from 42 to 166 µM in various cancer cell lines, including HeLa, K562, Fem-x, and MCF-7. nih.govresearchgate.net
In addition to apoptosis, these compounds can inhibit cancer cell proliferation by causing cell cycle arrest at different phases, such as the G2/M phase. mdpi.comresearchgate.net This prevents the cancer cells from dividing and growing. Studies on related compounds have shown that they can arrest the cell cycle and induce apoptosis in a dose-dependent manner. researchgate.net While specific IC50 values and detailed mechanistic studies for this compound are not yet available, the known cytotoxic profiles of its parent compound and other fluorinated and methylated analogs strongly suggest its potential as an anticancer agent. researchgate.net
Table 1: Cytotoxicity of Cinnamic Acid and its Derivatives on Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Cinnamic acid | HT-144 (Melanoma) | 2.4 mM | nih.gov |
| Cinnamic acid derivatives | HeLa, K562, Fem-x, MCF-7 | 42 - 166 µM | nih.govresearchgate.net |
| Long chain alkyl esters of p-coumaric acid | MOLT-4 (Leukemia) | 0.123 - 0.301 µM | researchgate.net |
Structure-Activity Relationship (SAR) Investigations
The biological activity of cinnamic acid derivatives is intricately linked to their chemical structure. The nature, position, and electronic properties of substituents on the phenyl ring, as well as the stereochemistry of the acrylic acid side chain, all play a crucial role in determining the compound's efficacy and selectivity for a particular biological target.
Influence of Fluorine Substitution Position and Electronic Properties on Biological Activity
The introduction of a fluorine atom to the cinnamic acid scaffold can significantly modulate its biological activity due to fluorine's unique electronic properties, including its high electronegativity and ability to form strong bonds with carbon. researchgate.net The position of the fluorine substituent on the phenyl ring is a critical determinant of the compound's bioactivity.
For instance, in the context of antibacterial activity, the presence of an electron-withdrawing group like fluorine on the phenyl ring can enhance the compound's efficacy. researchgate.net Specifically, a 4-fluoro (para) substitution has been shown to be favorable for anti-tuberculosis activity. nih.gov In contrast, for acetylcholinesterase inhibition, para-substituted fluorine or chlorine analogs exhibit potent activity, while ortho-substituted analogs show a weaker effect. nih.gov
In the realm of anticancer activity, the position of the fluorine atom also plays a pivotal role. Studies on fluorinated chalcones, which share a similar structural backbone with cinnamic acids, have shown that the placement of fluorine can significantly impact cytotoxicity. nih.gov The electron-withdrawing nature of fluorine can influence the molecule's ability to interact with biological targets and can also affect its metabolic stability. nih.gov
Role of Methyl Group and Stereochemistry on Bioactivity
The presence and position of a methyl group on the phenyl ring of cinnamic acid can also influence its biological profile. The methyl group, being an electron-donating group, can alter the electronic distribution of the aromatic ring and thereby affect the compound's interaction with its target.
In antifungal studies, for example, the presence of a methyl group at the para-position of the cinnamic acid ring has been found to be important for improved antifungal activity. nih.gov SAR studies on a series of cinnamic acid esters have shown that the substitution pattern on the phenyl ring, which includes methyl groups, significantly influences the antifungal efficacy. nih.govplos.orgnih.gov
The stereochemistry of the double bond in the acrylic acid side chain is also a critical factor for bioactivity. Cinnamic acid exists as cis and trans isomers, with the trans isomer being the more common and generally more stable form. The specific stereochemistry can affect how the molecule fits into the active site of an enzyme or a receptor, thereby influencing its biological effect. For instance, in some cases, the cis isomer of a cinnamic acid derivative has shown significantly higher antitubercular activity compared to its trans counterpart. nih.gov
Design Principles for Enhanced Target Selectivity
The strategic design of analogues of this compound with enhanced target selectivity is a critical aspect of medicinal chemistry, aiming to maximize therapeutic efficacy while minimizing off-target effects. The principles guiding this process are rooted in the structure-activity relationships (SAR) of cinnamic acid derivatives, where specific structural modifications are known to modulate binding affinity and selectivity for various biological targets. While direct in-vitro studies on this compound are not extensively detailed in the reviewed literature, a synthesis of established principles for related cinnamic acid derivatives allows for the formulation of rational design strategies.
The core structure of cinnamic acid, featuring a phenyl ring, an acrylic acid moiety, and a carboxylic acid group, presents multiple sites for modification. researchgate.net The biological activity of these derivatives is intrinsically linked to the nature and position of substituents on the phenyl ring. nih.gov The introduction of electron-withdrawing or electron-donating groups, as well as the strategic placement of these groups at the ortho, meta, or para positions, can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with target proteins. nih.govnih.gov
For instance, in the context of developing selective inhibitors for enzymes like cyclooxygenase-2 (COX-2), the presence of bulky hydrophobic groups on the phenyl ring has been shown to contribute significantly to selectivity. This principle could be applied to the this compound scaffold by introducing larger alkyl or aryl groups to enhance binding within the specific pockets of a target enzyme.
Furthermore, the addition of specific functional groups can redirect the biological activity of the cinnamic acid core. A notable example is the incorporation of a tertiary amine side chain, which has been demonstrated to confer potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The position of halogen substituents, such as the fluorine atom in this compound, also plays a crucial role. Studies on other fluorinated and chlorinated cinnamic acid derivatives have revealed that para-substitution often leads to potent AChE inhibition with poor BChE activity, whereas ortho-substitution can reverse this selectivity. nih.gov This highlights the directional and specific nature of substituent effects on target engagement.
The carboxylic acid group of cinnamic acid derivatives is another key site for modification to influence selectivity. While essential for some biological activities, its conversion to esters or amides can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects target binding and cellular uptake.
Emerging Applications and Future Research Directions
Potential in Catalysis and Material Science (e.g., MOFs)
The structural characteristics of 2-Fluoro-5-methylcinnamic acid make it a compelling candidate for applications in catalysis and advanced materials. The presence of both a carboxylic acid group and an aromatic ring allows it to function as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials with a high degree of structural diversity, constructed from metal ions or clusters coordinated to organic ligands.
The incorporation of fluorinated linkers like this compound into MOFs can tailor the framework's properties, such as pore size, stability, and surface chemistry. This is particularly relevant for applications in gas separation and storage, where the fluorinated environment can enhance selectivity. Furthermore, cinnamic acid derivatives have been identified as promising building blocks for advanced polymers, including polyesters and polyamides, which have applications ranging from industrial plastics to biomedical devices like drug delivery systems and shape-memory materials. rsc.orgresearchgate.net The photoreactive nature of the cinnamic double bond, which can undergo [2+2] cycloadditions, is a key feature for developing photoresponsive polymers. researchgate.net
Future research could focus on synthesizing novel MOFs using this compound to explore their efficacy in challenging chemical separations or as catalytic platforms. The specific electronic properties imparted by the fluorine and methyl groups could lead to materials with unique activities.
Table 1: Potential Applications in Material Science
| Application Area | Potential Role of this compound | Relevant Research Findings |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | As a fluorinated organic linker to create porous, crystalline solids. chemmethod.com | Fluorinated linkers can modify pore environments, enhancing selectivity for gas separation and storage. nih.gov |
| Advanced Polymers | Monomer for creating polyesters, polyamides, and photoreactive polymers. | Cinnamic acid derivatives are used to synthesize polymers for industrial and biomedical applications. rsc.orgresearchgate.net |
| Catalysis | Precursor or ligand in organocatalyst or metal-complex catalyst systems. | Similar fluorinated acids have been used in catalytic reactions, such as the bimetallic Ir/Cu catalyzed synthesis of phthalides. jst.go.jp |
Advanced Synthetic Methodologies
The continued exploration of this compound and its derivatives relies on the development of efficient and scalable synthetic routes. While classical methods like the Knoevenagel condensation are effective, future research will likely focus on more advanced and versatile techniques to generate a wider array of structurally diverse analogs for screening and application.
Recent advances in organic synthesis offer several promising avenues. Modern amidation techniques, such as those using triazine-based reagents or applying electrophilic pentafluoropyridine (B1199360) for in-situ acid fluoride (B91410) formation, provide efficient ways to create amide derivatives. nih.gov These methods can be scaled up, which is crucial for producing larger quantities of material for extensive testing. nih.gov Furthermore, reactions like the Mitsunobu reaction have been successfully used to prepare glycoside esters of cinnamic acid, demonstrating a pathway to complex conjugates. nih.gov The use of copper-catalyzed reactions also presents a powerful tool for forming new bonds and constructing more elaborate molecules from cinnamic acid precursors. nih.gov
Future work should aim to adapt these modern synthetic strategies to this compound, enabling the creation of libraries of amides, esters, and other conjugates for structure-activity relationship studies.
Integration of Multi-Omics Data in SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, correlating a molecule's chemical structure with its biological activity. nih.gov The future of SAR for compounds like this compound lies in the integration of multi-omics data. This approach moves beyond traditional single-endpoint assays to create a holistic understanding of a compound's effects on a biological system. mdpi.comresearchgate.net
Multi-omics integrates data from various levels of biological organization:
Genomics: Identifies genetic variations that may influence drug response. researchgate.net
Transcriptomics: Reveals how the compound alters gene expression profiles. nih.gov
Proteomics: Characterizes changes in protein levels, modifications, and interactions. researchgate.net
Metabolomics: Provides a snapshot of the metabolic changes induced by the compound. nih.gov
By combining these datasets, researchers can build highly detailed SAR models. For example, metabolomics and proteomics profiles from cells treated with different cinnamic acid derivatives can reveal correlations between specific structural features and changes in key metabolic or signaling pathways. nih.gov This integrated approach can help to identify not only the primary target of a drug but also its off-target effects and potential mechanisms of toxicity, accelerating the development of safer and more effective therapeutics. nih.govmdpi.comfrontlinegenomics.com The application of these multi-omics strategies to this compound and its analogs is a key future direction for elucidating their full pharmacological potential. researchgate.net
Development of Advanced Analytical Protocols
As research into this compound intensifies, so will the need for advanced analytical protocols to detect, quantify, and characterize it and its metabolites in various matrices. The presence of the fluorine atom offers unique analytical handles that can be exploited by specialized techniques.
One powerful method is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . Combined with computational methods like density functional theory (DFT), ¹⁹F NMR can be used to identify and quantify fluorinated byproducts of metabolic or degradation processes, even without authentic standards. nih.gov This is invaluable for understanding the fate of the compound in biological or environmental systems.
For highly sensitive detection in biological imaging, Positron Emission Tomography (PET) is a leading technology. The fluorine atom in this compound could be substituted with the radionuclide ¹⁸F. nih.gov This would create a radiotracer for in-vivo imaging, allowing researchers to non-invasively track the compound's distribution, target engagement, and pharmacokinetics in real-time. nih.govmdpi.com
In the realm of mass spectrometry, new matrix-assisted laser desorption/ionization (MALDI) techniques are emerging. Recently, aminated cinnamic acid analogs have been developed as highly efficient matrices for MALDI imaging mass spectrometry (IMS), enabling high-resolution spatial mapping of lipids and other biomolecules in tissue samples. chemrxiv.org Developing similar protocols tailored for this compound could provide unprecedented insight into its localization within cells and tissues.
Table 2: Advanced Analytical Protocols for Fluorinated Compounds
| Analytical Technique | Principle and Application | Relevance to this compound |
|---|---|---|
| ¹⁹F NMR Spectroscopy | Exploits the fluorine nucleus to identify and quantify fluorinated molecules. nih.gov | Can be used to track metabolism and degradation by identifying novel fluorinated products. nih.gov |
| Positron Emission Tomography (PET) | Uses compounds labeled with radionuclides (e.g., ¹⁸F) for in-vivo imaging. nih.gov | An ¹⁸F-labeled version could serve as a PET tracer to study its distribution and target interaction in living systems. mdpi.com |
| MALDI Imaging Mass Spectrometry | Maps the spatial distribution of molecules in tissue sections. | Aminated cinnamic acids have been shown to be superior matrices, suggesting potential for high-resolution imaging. chemrxiv.org |
Unexplored Biological Targets and Mechanistic Pathways
The broad family of cinnamic acid derivatives is known to possess a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. mdpi.comnih.govnih.govnih.gov These established activities provide a roadmap for investigating the unexplored potential of this compound and identifying novel biological targets and mechanisms.
Many cinnamic acid derivatives exert their anti-inflammatory effects by inhibiting pathways such as the nuclear factor kappa B (NF-κB) signaling cascade, which reduces the production of pro-inflammatory cytokines. mdpi.com Their anticancer activity has been linked to the inhibition of tubulin polymerization and fatty acid synthase. tandfonline.com A significant area of research has focused on their role as cholinesterase inhibitors for potential use in neurodegenerative diseases. nih.govnih.gov
For this compound specifically, future research should systematically screen for activity against these known targets. The addition of the fluorine atom can significantly alter a molecule's binding affinity, metabolic stability, and lipophilicity, potentially leading to enhanced potency or selectivity. mdpi.comacs.org For example, structure-activity studies on other halogenated cinnamic acids have shown that the position of the halogen has a significant effect on selectivity for acetylcholinesterase versus butyrylcholinesterase. nih.gov
Beyond these known areas, there are vast, unexplored territories. The compound could be tested against other enzyme classes, ion channels, or receptors where the unique electronic properties of the fluorinated ring might confer novel activities. Detailed mechanistic studies, perhaps using the multi-omics approaches described earlier, will be crucial to not only confirm activity but also to fully understand the downstream cellular pathways that are modulated by this specific compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-5-methylcinnamic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a modified Perkin reaction, involving condensation of 2-fluoro-5-methylbenzaldehyde with malonic acid in the presence of a catalytic base (e.g., piperidine) under reflux. Alternative routes include Heck coupling using 2-fluoro-5-methylstyrene derivatives. Reaction optimization requires monitoring temperature (80–120°C), solvent polarity (e.g., DMF vs. acetic acid), and stoichiometric ratios of reactants. Yield improvements (>70%) are achievable by controlling moisture and oxygen levels .
- Validation : Confirm product identity using -NMR (e.g., vinyl proton at δ 6.3–7.1 ppm) and FT-IR (C=O stretch at ~1680 cm) .
Q. How can researchers assess the purity of this compound, and what analytical techniques are critical?
- Methodology : Employ reverse-phase HPLC with a C18 column (e.g., 1.52009/1.52062 columns) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid. Compare retention times against standards. Purity thresholds (>95%) require integration of UV absorption at 254 nm. Complementary techniques include mass spectrometry (ESI-MS for molecular ion [M-H] at m/z 194) and melting point analysis (expected range: 145–148°C) .
Q. What are the solubility properties of this compound in common solvents?
- Methodology : Conduct solubility tests in graded solvents (e.g., DMSO, ethanol, ethyl acetate) using a shake-flask method at 25°C. Measure saturation concentrations via UV-Vis spectroscopy. Note limited aqueous solubility (<0.1 mg/mL), necessitating DMSO for biological assays. Solubility in ethanol is moderate (~5 mg/mL), suitable for crystallization .
Advanced Research Questions
Q. How do electronic effects of the 2-fluoro and 5-methyl substituents influence the reactivity of the cinnamic acid backbone?
- Methodology : Perform computational modeling (DFT at B3LYP/6-311+G(d,p) level) to analyze substituent effects on electron density and HOMO-LUMO gaps. Experimentally, compare reaction rates in electrophilic substitutions (e.g., bromination) with unsubstituted cinnamic acid. The electron-withdrawing fluoro group decreases electron density at the α,β-unsaturated system, while the methyl group enhances steric hindrance, affecting regioselectivity .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Case Study : If -NMR shows unexpected shifts (e.g., carbonyl carbon at δ 170 ppm vs. predicted δ 165–168 ppm), verify sample hydration or dimerization via variable-temperature NMR. Cross-validate with X-ray crystallography to confirm solid-state structure. For mass spectrometry anomalies (e.g., fragment ions at m/z 150), use high-resolution MS (HRMS) to distinguish between degradation products and impurities .
Q. How can researchers optimize photostability in formulations containing this compound?
- Methodology : Conduct accelerated stability studies under UV light (λ = 365 nm) with and without stabilizers (e.g., ascorbic acid derivatives). Monitor degradation via HPLC and identify photoproducts (e.g., decarboxylated or dimerized species). Encapsulation in cyclodextrins or lipid nanoparticles improves stability by ~40% compared to free acid .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
